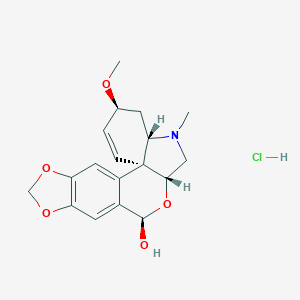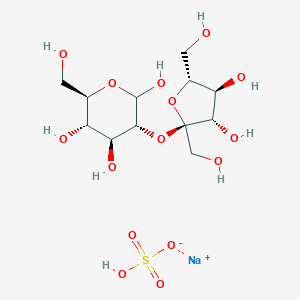
Pretazettine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pretazettine hydrochloride is a chemical compound that belongs to the class of benzylisoquinoline alkaloids. It is extracted from the roots of the plant Thalictrum foliolosum. Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields, including cancer research, neurology, and pharmacology.
Mécanisme D'action
The mechanism of action of Pretazettine hydrochloride involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. Pretazettine hydrochloride has been found to inhibit the activity of enzymes such as topoisomerase I, which is involved in DNA replication and transcription. It has also been found to inhibit the activity of proteins such as cyclin-dependent kinase 4, which is involved in cell cycle regulation.
Biochemical and Physiological Effects:
Pretazettine hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, Pretazettine hydrochloride has been found to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells. In neurology, Pretazettine hydrochloride has been found to have potential neuroprotective effects by inhibiting the formation of amyloid-beta plaques, which are involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pretazettine hydrochloride in lab experiments include its potential therapeutic applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, and its potential neuroprotective effects. The limitations of using Pretazettine hydrochloride in lab experiments include the need for further research to determine its safety and efficacy, the potential for toxicity at high doses, and the need for more efficient synthesis methods.
Orientations Futures
For research on Pretazettine hydrochloride include the development of more efficient synthesis methods, the determination of its safety and efficacy in clinical trials, and the identification of its potential therapeutic applications in other fields of scientific research. Further research is also needed to determine the optimal dosage and administration methods for Pretazettine hydrochloride.
Méthodes De Synthèse
The synthesis of Pretazettine hydrochloride involves the extraction of the compound from the roots of Thalictrum foliolosum. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using various chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
Applications De Recherche Scientifique
Pretazettine hydrochloride has been found to have potential therapeutic applications in various fields of scientific research. In cancer research, Pretazettine hydrochloride has been found to inhibit the growth of various cancer cells such as leukemia, breast cancer, and lung cancer. In neurology, Pretazettine hydrochloride has been found to have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease. In pharmacology, Pretazettine hydrochloride has been found to have potential applications in the development of new drugs.
Propriétés
Numéro CAS |
17322-85-9 |
|---|---|
Formule moléculaire |
C20H42O5Sn2 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
(1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,19-tetraen-11-ol;hydrochloride |
InChI |
InChI=1S/C18H21NO5.ClH/c1-19-8-16-18(4-3-10(21-2)5-15(18)19)12-7-14-13(22-9-23-14)6-11(12)17(20)24-16;/h3-4,6-7,10,15-17,20H,5,8-9H2,1-2H3;1H/t10-,15+,16+,17-,18+;/m1./s1 |
Clé InChI |
YHHPTRFYYPGNIO-WRDXNDLCSA-N |
SMILES isomérique |
CN1C[C@H]2[C@]3([C@@H]1C[C@@H](C=C3)OC)C4=CC5=C(C=C4[C@@H](O2)O)OCO5.Cl |
SMILES |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
SMILES canonique |
CN1CC2C3(C1CC(C=C3)OC)C4=CC5=C(C=C4C(O2)O)OCO5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)



![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)